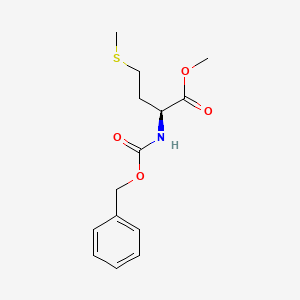

Cbz-L-methionine methyl ester

Overview

Description

Cbz-L-methionine methyl ester is a synthetic intermediate used in the preparation of various pharmaceuticals, biologicals, and agrochemicals. It is a derivative of L-methionine, a naturally occurring amino acid. The molecular formula of Cbz-L-methionine methyl ester is C14H19NO4S .

Synthesis Analysis

Cbz-L-methionine methyl ester is synthesized by the reaction of L-methionine with carbobenzoxy chloride (CbzCl) in the presence of a base. A specific example of a synthesis protocol involves the deprotection of N-Cbz in a dipeptide .Molecular Structure Analysis

The molecular weight of Cbz-L-methionine methyl ester is 297.37 g/mol . The IUPAC name is methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate .Chemical Reactions Analysis

Esters, such as Cbz-L-methionine methyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical properties of esters like Cbz-L-methionine methyl ester are intermediate between the nonpolar alkanes and the alcohols . Esters are common solvents and are used in a wide range of applications .Scientific Research Applications

Synthetic Intermediate

It is used as a starting material for the synthesis of protected glycine derivatives, which are versatile asymmetric building blocks in drug synthesis .

Biochemistry Studies

Its use in biochemistry could involve studies related to amino acid protection and peptide synthesis .

Multi-step Syntheses

It may be used in multi-step syntheses processes, particularly involving N-Cbz-protected amino acids .

Mechanism of Action

As a derivative of L-methionine, Cbz-L-methionine methyl ester can act as a substrate for enzymes, a ligand for receptors, and a modulator of gene expression. It has been used in a variety of biochemical, pharmacological, and physiological studies.

Safety and Hazards

Cbz-L-methionine methyl ester is intended for research and development use only . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBSBBHEWHVAJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456734 | |

| Record name | Cbz-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56762-93-7 | |

| Record name | Cbz-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

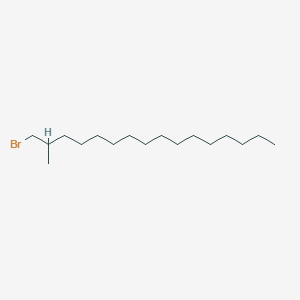

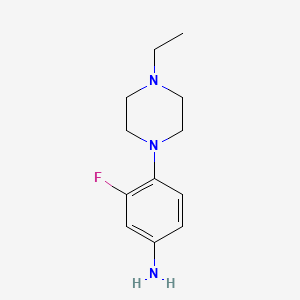

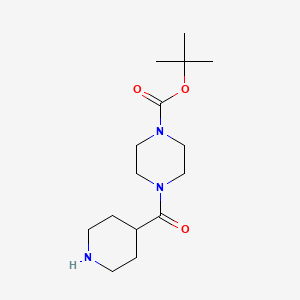

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Cbz-L-methionine methyl ester influence its reaction rate with singlet oxygen?

A1: The research demonstrates that steric hindrance around the sulfur atom plays a significant role in the reaction rate of sulfides with singlet oxygen []. While the paper doesn't directly investigate Cbz-L-methionine methyl ester's structure-activity relationship, it provides a rate constant for the compound (1.4 × 107 M-1 s-1) and compares it to other sulfides. This rate constant suggests that Cbz-L-methionine methyl ester, despite the presence of the Cbz and methyl ester groups, reacts with singlet oxygen at a rate comparable to di-n-butyl sulfide (2.3 × 107 M-1 s-1) []. This implies that the steric hindrance around the sulfur atom in Cbz-L-methionine methyl ester might not be as significant as in bulkier sulfides like di-t-butyl sulfide, which has a considerably lower rate constant (1.3 × 105 M-1 s-1) []. Further research focusing on Cbz-L-methionine methyl ester and related compounds would be needed to fully understand the impact of its specific structural features on the reaction with singlet oxygen.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)

![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)